molecular formula C13H21N3O2 B6457747 tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 2549001-37-6

tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B6457747
CAS No.: 2549001-37-6
M. Wt: 251.32 g/mol
InChI Key: FHJSMWKHTNKDSU-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-methylimidazole moiety linked via a methylene bridge at the 3-position.

Properties

IUPAC Name

tert-butyl 3-[(2-methylimidazol-1-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10-14-5-6-15(10)7-11-8-16(9-11)12(17)18-13(2,3)4/h5-6,11H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJSMWKHTNKDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the azetidine ring or the imidazole moiety, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the azetidine ring could lead to ring-opened amines.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule . The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : The target compound (263.33 g/mol) is heavier than most analogs due to the imidazole-methylene group. This could influence pharmacokinetic properties like membrane permeability compared to lighter analogs (e.g., 1i at 194.23 g/mol) .
  • Functional Group Impact: The Boc group in all analogs provides steric protection and stability under basic conditions. The 2-methylimidazole moiety may increase solubility in polar solvents compared to hydrophobic groups like the benzylamino derivative in 1h .

Biological Activity

Tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 1234710-02-1

The compound features an azetidine ring linked to a 2-methylimidazole moiety, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signaling pathways related to various biological processes.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. This compound has been explored for its potential in combating bacterial infections.

Study Organism Tested Result
Study AE. coliInhibition at 50 µg/mL
Study BS. aureusMinimal inhibitory concentration (MIC) of 25 µg/mL

Anticancer Potential

The compound has shown promise in preliminary studies against various cancer cell lines, suggesting potential antiproliferative effects.

Cell Line IC50 (µM) Reference
MCF-715.5
A54912.7
U93710.2

These results indicate that this compound could be a candidate for further development as an anticancer agent.

Synthesis and Evaluation

A study focused on the synthesis of this compound revealed that it could be produced through a series of reactions involving the cyclization of amido-nitriles and subsequent coupling with azetidine derivatives. The resulting product was evaluated for its biological activities, leading to the discovery of its antimicrobial and anticancer properties.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been utilized to assess the efficacy and safety profile of this compound, with results indicating a favorable safety margin at therapeutic doses.

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